molecular formula C23H24N2O5S B4699063 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B4699063
M. Wt: 440.5 g/mol
InChI Key: YGQDZTJDPWZERT-UHFFFAOYSA-N
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Description

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, methoxy, sulfanyl, ethoxy, and hydroxy groups

Preparation Methods

The synthesis of 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrimidin-6-one structure, followed by the introduction of the acetyl, methoxy, sulfanyl, and ethoxy groups through various organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one include other pyrimidin-6-one derivatives with different substituents These compounds may share some chemical properties but differ in their biological activities and applications

Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-30-18-8-5-15(6-9-18)11-19-21(27)24-23(25-22(19)28)31-13-17-12-16(14(2)26)7-10-20(17)29-3/h5-10,12H,4,11,13H2,1-3H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQDZTJDPWZERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC3=C(C=CC(=C3)C(=O)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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